
2,4-Difluoro-3-methoxybenzenesulfonyl chloride
Overview
Description
2,4-Difluoro-3-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . This compound is known for its unique structure, which includes two fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxybenzenesulfonyl chloride typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound from the corresponding sulfonic acid.
Amines, Alcohols, and Thiols: Common nucleophiles used in substitution reactions with the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Organic Synthesis
DFMBS serves as a crucial reagent in organic synthesis. Its sulfonyl chloride group is highly electrophilic, making it an effective agent for the formation of sulfonamide bonds when reacted with nucleophiles such as amines. This property is particularly valuable in the synthesis of various pharmaceutical compounds.
Table 1: Comparison of Sulfonyl Chlorides in Organic Synthesis
Compound Name | Electrophilicity | Applications |
---|---|---|
DFMBS | High | Sulfonamide formation |
2,6-Difluorobenzenesulfonyl chloride | Higher | More reactive due to increased electron-withdrawing effects |
4-Methoxybenzenesulfonyl chloride | Moderate | Different reactivity profile due to absence of fluorine |
Medicinal Chemistry
In medicinal chemistry, DFMBS is utilized as an intermediate in the synthesis of biologically active compounds. Its ability to inhibit specific enzymes makes it a candidate for developing new pharmaceuticals, particularly antibiotics targeting resistant bacterial strains.
Antibacterial Activity
Recent studies have demonstrated that derivatives of DFMBS exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have shown effectiveness against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Values:
Compound | MIC (mg/L) | Target Bacteria |
---|---|---|
DFMBS | TBD | TBD |
Linezolid | 1 | MSSA |
Benzene sulfonate derivative | 0.39–3.12 | MSSA, MRSA |
Enzyme Inhibition Studies
DFMBS has been studied for its potential to inhibit bacterial enzymes critical for cell wall synthesis. This mechanism is vital for its antibacterial effects and offers insights into developing new therapeutic agents.
Case Study: Enzyme Inhibition
A study investigating the enzyme inhibitory potential of various benzenesulfonate derivatives found that certain derivatives effectively inhibited enzymes essential for bacterial growth, thereby demonstrating their antibacterial properties.
Industrial Applications
Beyond its use in research and medicine, DFMBS is also applied in the production of specialty chemicals and materials within various industrial processes. Its versatility as a reagent allows for the development of tailored chemical products that meet specific industrial needs.
Future Directions and Therapeutic Potential
The biological activity of DFMBS suggests promising avenues for drug development:
- Antibacterial Agents : Given its activity against resistant strains, DFMBS may serve as a lead compound for new antibiotics.
- Enzyme Inhibitors : Its ability to modulate enzyme activity opens possibilities for therapeutic interventions in various diseases.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the methoxy group, which increase the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of difluoro and methoxy groups.
2-Methoxybenzenesulfonyl chloride: Lacks the fluorine atoms, making it less reactive in certain reactions.
Uniqueness
2,4-Difluoro-3-methoxybenzenesulfonyl chloride is unique due to the presence of both fluorine atoms and a methoxy group, which enhance its reactivity and make it a valuable reagent in organic synthesis .
Biological Activity
2,4-Difluoro-3-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C8H7ClF2O2S
- Molecular Weight : 236.66 g/mol
- Structure : The compound features a methoxy group and difluorobenzene moiety, contributing to its reactivity and biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound has been shown to inhibit tubulin polymerization, disrupting the microtubule network essential for cell division.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in a dose-dependent manner. It arrests the cell cycle at the G2/M phase, leading to cell death.
- Interaction with Enzymes : The compound interacts with various enzymes, including lactate dehydrogenase, which is involved in anaerobic glycolysis. This interaction can indicate cellular damage or apoptosis.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent:
Bacterial Strain | MIC (mg/L) |
---|---|
Staphylococcus aureus | 0.78 - 1.56 |
Enterococcus faecalis | 6.25 |
Escherichia coli | 12.5 |
These values suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity assays have shown that while the compound is effective against bacteria, it also affects mammalian cells:
Cell Line | IC50 (mg/L) |
---|---|
MRC-5 (human lung fibroblasts) | >12.3 |
HeLa (cervical cancer) | 8.46 |
The IC50 values indicate that the compound can induce cell death at relatively low concentrations in cancer cell lines but is less toxic to normal human cells .
Case Studies
- Study on Indole Derivatives : A study demonstrated that indole derivatives similar to this compound could effectively inhibit cancer cell growth by inducing apoptosis and disrupting microtubule dynamics.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of benzenesulfonate derivatives against Enterococcus faecalis and Staphylococcus aureus, establishing a structure-activity relationship that underscores the importance of substituents like fluorine in enhancing antibacterial potency .
Properties
IUPAC Name |
2,4-difluoro-3-methoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-7-4(9)2-3-5(6(7)10)14(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCRQATKGIJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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